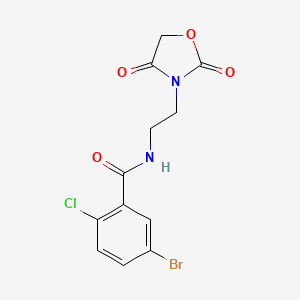![molecular formula C19H21FN6O2 B2526065 3-(2-fluorobenzyl)-7-[(2-pyrrolidin-1-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1421460-09-4](/img/structure/B2526065.png)
3-(2-fluorobenzyl)-7-[(2-pyrrolidin-1-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the condensation of various building blocks, such as amines, aldehydes, and ketones. For instance, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, a key pharmaceutical intermediate, was achieved through a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination process . Similarly, the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives involved the use of spectral techniques and single-crystal X-ray diffraction analysis to ascertain the chemical structures . These methods could potentially be applied or adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often elucidated using spectral techniques such as NMR, UV-visible, and FT-IR spectroscopy, as well as computational methods like density functional theory (DFT) . For example, the crystal structure of a related compound, (Z)-1-(3-fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl)pyridin-2(1H)-one, was determined using X-ray crystallography, which revealed details about the orientation of substituents and the presence of hydrogen bonds . These techniques could be employed to analyze the molecular structure of "3-(2-fluorobenzyl)-7-[(2-pyrrolidin-1-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione".
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including catalytic hydrogenation, which can lead to bond cleavage and the formation of new compounds . For instance, catalytic hydrogenation of 6-amino-7,7-dibenzyl-2,4-dimethoxy-7H-pyrrolo[3,2-d]pyrimidine resulted in C-benzyl bond cleavage and the formation of new pyrrolopyrimidine derivatives . Understanding these reactions is crucial for the modification and optimization of pyrimidine-based compounds for desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The electronic structures, as analyzed by DFT and TD-DFT computations, provide insights into the reactivity of the compounds, including their nucleophilic and electrophilic sites . Additionally, the herbicidal activities of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds were evaluated through bioassay tests, demonstrating the potential agricultural applications of these compounds .
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of pyrimidine derivatives, including methods for creating compounds with potential biological activity, are crucial. For instance, Rauf et al. (2010) describe the synthesis of pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives, showcasing methodologies that could be applicable to similar compounds for understanding their structural and functional properties. Such processes involve reacting amino pyridines and other derivatives to yield compounds with varying biological activities (Rauf et al., 2010).
Biological Activities
The exploration of biological activities is a significant application of pyrimidine derivatives. For example, studies have identified compounds with herbicidal activities, such as the work by Yang Huazheng (2013), who synthesized compounds exhibiting herbicidal activities against Brassica napus, demonstrating the agricultural applications of pyrimidine derivatives (Yang Huazheng, 2013).
Antitumor and Anticancer Potential
Antitumor and anticancer activities are among the most compelling applications of pyrimidine derivatives. Huang et al. (2001) focused on synthesizing sulfonamide derivatives containing 5-flurouracil and nitrogen mustard to obtain potent antitumor agents with low toxicity, indicating the potential of pyrimidine derivatives in developing new cancer treatments (Huang et al., 2001).
Drug Development and Medicinal Chemistry
The development of novel drugs and the study of their mechanisms are pivotal applications. For instance, compounds have been designed for the inhibition of urease activity, showcasing the potential of pyrimidine derivatives in medicinal chemistry and drug development. This includes research on compounds that exhibit significant activity compared to standard inhibitors, highlighting the therapeutic potential of pyrimidine derivatives (Rauf et al., 2010).
Propriétés
IUPAC Name |
6-[(2-fluorophenyl)methyl]-2-(2-pyrrolidin-1-ylethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O2/c20-15-6-2-1-5-13(15)12-26-17(27)14-11-22-18(23-16(14)24-19(26)28)21-7-10-25-8-3-4-9-25/h1-2,5-6,11H,3-4,7-10,12H2,(H2,21,22,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROASIZSUYOCMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


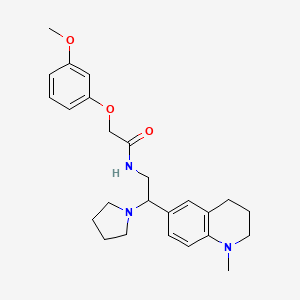

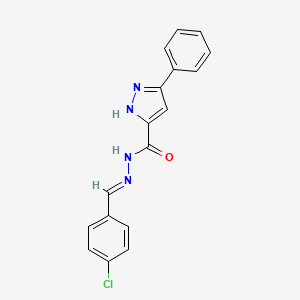
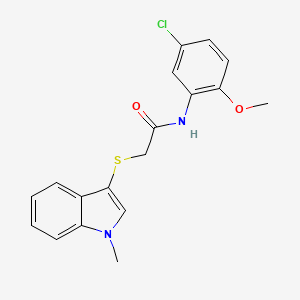

![benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2525992.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B2525993.png)
![N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide](/img/structure/B2525994.png)
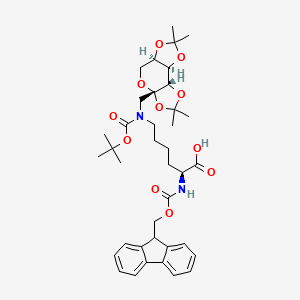
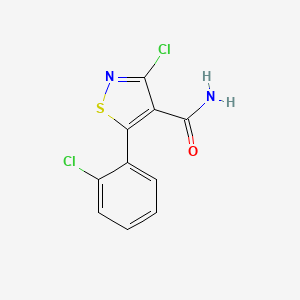
![N-([2,2'-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide](/img/structure/B2526001.png)
![3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2526003.png)
